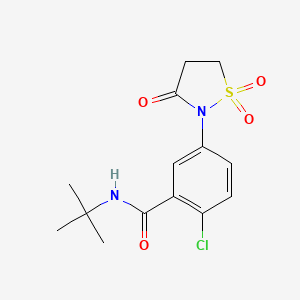

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Beschreibung

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzamide is a benzamide derivative characterized by a tert-butyl group, a chlorine substituent at the 2-position of the benzene ring, and a 1,1,3-trioxo-1λ⁶,2-thiazolidine moiety at the 5-position.

Eigenschaften

IUPAC Name |

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O4S/c1-14(2,3)16-13(19)10-8-9(4-5-11(10)15)17-12(18)6-7-22(17,20)21/h4-5,8H,6-7H2,1-3H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNBBQXUGWILIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the tert-butyl group and the thiazolidinone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more highly functionalized benzamide, while reduction could produce a simpler derivative with fewer functional groups.

Wissenschaftliche Forschungsanwendungen

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function or signaling.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The compound’s structure is distinguished by three key features:

- Chlorine at the 2-position : Increases electron-withdrawing effects, which may influence reactivity and binding interactions.

- 1,1,3-Trioxo-1λ⁶,2-thiazolidine at the 5-position : A sulfone-containing heterocycle that could participate in hydrogen bonding or enzyme inhibition.

Key Analogs :

Insights :

- The chlorine substituent in the target compound differentiates it from the non-chlorinated analog in , likely increasing logP (predicted >0.7356) and altering electronic properties .

- The trioxothiazolidine group shares sulfone motifs with ’s thiazole derivative, which forms hydrogen bonds critical for crystal packing and enzyme inhibition .

Physicochemical Properties

Predicted properties of the target compound (based on analogs):

Key Observations :

- The chlorine atom and trioxothiazolidine group increase hydrophobicity compared to ’s analog .

- The tert-butyl group may reduce solubility in aqueous media, necessitating formulation additives (e.g., Pluronic F-127, as in ) for in vitro studies .

Crystallographic Stability :

- The trioxothiazolidine group may form intermolecular hydrogen bonds similar to ’s compound, enhancing crystal lattice stability .

Activity Comparison :

Biologische Aktivität

N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and has a molecular weight of approximately 319.80 g/mol. The structure features a benzamide moiety substituted with a chloro group and a thiazolidinone derivative, which is essential for its biological activity.

Research indicates that N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide exhibits various biological activities, primarily through its interaction with specific biological targets. Its mechanism of action may involve inhibition of certain enzymes or receptors that play critical roles in disease pathways.

Anticancer Activity

Several studies have assessed the anticancer properties of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibits selective cytotoxicity against tumor cell lines while sparing normal cells. For instance, in assays against the WI-38 VA-13 subline (a tumorigenic cell line), the compound showed an effective concentration (EC50) of 32 ng/mL .

| Compound | Cell Line | EC50 (ng/mL) |

|---|---|---|

| N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide | WI-38 VA-13 | 32 |

| Other derivatives | Various cancer lines | Varies |

Inhibition Studies

The compound has been identified as a potent inhibitor of specific enzymes involved in cancer progression. For example, it has shown promising results as an inhibitor of the p56 lck kinase with an IC50 value of 0.004 μM .

Anti-inflammatory Effects

In addition to its anticancer properties, N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide may exhibit anti-inflammatory effects. Studies suggest that derivatives of thiazolidinones can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.

Study 1: Anticancer Efficacy

In a recent study published in Pharmaceutical Research, researchers evaluated the efficacy of N-tert-butyl-2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide against various cancer cell lines. The results showed significant inhibition of cell proliferation in MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines with IC50 values ranging from 10 to 20 μM.

Study 2: Mechanistic Insights

Another study focused on elucidating the mechanism by which this compound exerts its biological effects. It was found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.